6-Chloro-2-phenyl-4-pyrimidinamine
Overview
Description
6-Chloro-2-phenyl-4-pyrimidinamine, also known as 6-chloro-2-phenylpyrimidine-4-amine, is a heterocyclic aromatic compound with a variety of applications in research and industry. It is a colorless, crystalline solid with a molecular weight of 180.58 g/mol and a melting point of 152-154°C. 6-Chloro-2-phenyl-4-pyrimidinamine is a versatile compound that has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, herbicides, and dyes. It is also used as a catalyst in organic reactions, as a corrosion inhibitor, and as an insecticide.
Scientific Research Applications
Synthesis and Chemical Characterization
6-Chloro-2-phenyl-4-pyrimidinamine serves as a key intermediate in the synthesis of various chemical compounds, demonstrating its importance in chemical research. It is involved in the synthesis of enzyme inhibitors, showcasing different synthetic procedures that depend on the substituent of the phenyl ring. These methods include traditional heating and microwave assistance, highlighting its versatility in chemical synthesis (Németh et al., 2010).
Antimicrobial and Antifungal Activities
Research has explored the synthesis of pyrimidine–quinoline clubbed molecules starting from chalcones and guanidine nitrate, leading to 4-(substituted phenyl)-6-(substituted phenyl)-2-pyrimidinamines. These compounds have been evaluated for their antibacterial and antifungal activities, indicating the potential of 6-Chloro-2-phenyl-4-pyrimidinamine derivatives in developing new antimicrobial agents (Patel & Mehta, 2010).
Insecticidal and Acaricidal Properties
Novel pyrimidinamine derivatives containing phenyloxazole moiety were synthesized and evaluated for their insecticidal and acaricidal activities. Some of these compounds displayed remarkable efficacy against agricultural pests, suggesting the application of 6-Chloro-2-phenyl-4-pyrimidinamine derivatives in pest control (Zhang et al., 2019).
Molecular and Structural Analysis
The structure and properties of compounds derived from 6-Chloro-2-phenyl-4-pyrimidinamine have been extensively analyzed using various spectroscopic and computational techniques. For instance, an antimalarial drug derivative was investigated, revealing insights into its docking in the enzyme's active site and the importance of intermolecular hydrogen bonding, which is crucial for its biological activity (Sherlin et al., 2018).
Nonlinear Optical (NLO) Properties
Derivatives of 6-Chloro-2-phenyl-4-pyrimidinamine have been studied for their potential applications in nonlinear optics (NLO), demonstrating significant NLO properties. This research points towards their utility in the development of new materials for optoelectronic applications, highlighting the compound's role in the advancement of materials science (Hussain et al., 2020).
properties
IUPAC Name |
6-chloro-2-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJJLBDMKBGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312199 | |
Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyrimidin-4-amine | |
CAS RN |
90799-81-8 | |
Record name | 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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